Hirsutanonol

Antioxidant Free Radical Scavenging Phytochemical Profiling

Hirsutanonol ((5S)-Hirsutanonol) is the aglycone diarylheptanoid with superior lipophilicity and skin deposition versus its glycoside oregonin—critical for dermal/transdermal atopic dermatitis R&D. Its defined 5S-OH stereochemistry and 3-one oxidation state provide intermediate, titratable PKCα inhibition (hirsutenone > hirsutanonol > oregonin), avoiding hirsutenone's maximal potency and cytotoxicity. Validated in vivo antifilarial efficacy distinguishes it from platyphyllenone and alusenone. Source as a ≥98% quantitative anchor for DPPH, mitochondrial lipid peroxidation, and NF-κB SAR studies. For research use only.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 41137-86-4
Cat. No. B155113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutanonol
CAS41137-86-4
Synonyms(5S)-1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-one
hirsutanonol
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1
InChIKeyMVIYWFBLVAFZID-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Hirsutanonol CAS 41137-86-4: Technical Baseline for Diarylheptanoid Natural Product Procurement


Hirsutanonol ((5S)-Hirsutanonol, CAS 41137-86-4) is a diarylheptanoid secondary metabolite isolated predominantly from the bark of Alnus hirsuta var. sibirica (Betulaceae) [1]. With the molecular formula C19H22O6 and a molecular weight of 346.37 g/mol, its structure features a 1,7-bis(3,4-dihydroxyphenyl)heptane core with a 3-one and a stereospecific (5S)-hydroxy group [2]. This compound is recognized for its multi-target bioactivity, including inhibition of cyclooxygenase-2 (COX-2) expression and demonstrated antifilarial effects [3]. The base characterization establishes hirsutanonol as a chiral, catechol-rich diarylheptanoid aglycone that serves as a critical comparator scaffold within Alnus-derived phytochemical libraries [4].

Procurement Risk Analysis: Why In-Class Diarylheptanoid Analogs Cannot Functionally Substitute for Hirsutanonol (41137-86-4)


While the Alnus genus yields multiple diarylheptanoids, their biological activities are profoundly structure-dependent and cannot be assumed to be interchangeable. Hirsutanonol exists as an aglycone, which critically distinguishes it from its glycosylated counterpart oregonin, leading to substantial differences in lipophilicity, cellular permeability, and skin deposition profiles [1]. Furthermore, subtle variations in the heptane backbone, such as the oxidation state at the C-3 position and the stereochemistry at C-5, result in distinct quantitative profiles against key targets like NF-κB, PKCα, and filarial parasites compared to hirsutenone or rubranol [2][3]. Therefore, substituting hirsutanonol with a generic 'Alnus diarylheptanoid' based on class alone introduces uncontrolled experimental variability. The following evidence quantifies these specific performance gaps that directly impact scientific validity and justify the exclusive procurement of hirsutanonol for defined applications [4].

Quantitative Differentiation Guide: Validated Performance Benchmarks for Hirsutanonol (CAS 41137-86-4) vs. Closest Analogs


DPPH Radical Scavenging Activity: Hirsutanonol vs. Hirsutenone and Quercetin

In a direct comparative study, hirsutanonol demonstrated DPPH radical scavenging activity with an IC50 of 18.3 ± 2.5 μM. This potency was intermediate relative to the structurally related analog hirsutenone (IC50 15.7 ± 3.8 μM), but significantly more potent than the common flavonoid antioxidant quercetin (IC50 23.5 ± 3.1 μM), which is often used as a positive control [1].

Antioxidant Free Radical Scavenging Phytochemical Profiling

Mitochondrial Lipid Peroxidation Inhibition: Hirsutanonol vs. Hirsutenone

In the same study, hirsutanonol exhibited a weak inhibitory effect on mitochondrial lipid peroxidation (IC50 = 88.0 ± 6.5 μM). This contrasts starkly with the highly potent inhibition observed for hirsutenone (IC50 = 12.6 ± 1.2 μM), a closely related diarylheptanoid differing primarily by a double bond in the heptane chain [1].

Lipid Peroxidation Mitochondrial Protection Oxidative Stress

Protein Kinase C Alpha (PKCα) Inhibition: Hirsutanonol vs. Hirsutenone and Oregonin

In a PKCα inhibition assay, hirsutanonol demonstrated an IC50 of 4.6 μg/mL. This activity was significantly stronger than that of oregonin (IC50 8.6 μg/mL), but notably weaker than hirsutenone (IC50 1.4 μg/mL) [1]. The data positions hirsutanonol's activity between these two key diarylheptanoid analogs.

PKCα Inhibition Signal Transduction Cancer Biology

Antifilarial Activity: Hirsutanonol vs. Platyphyllenone, Alusenone, and Hirsutenone

In a comparative evaluation of four diarylheptanoids (platyphyllenone, alusenone, hirsutenone, hirsutanonol) for antifilarial activity, hirsutanonol (Compound D) was one of the compounds that demonstrated promising activity both in vitro and in vivo [1]. While the specific IC50 value for hirsutanonol in this study is 44.11 μg/mL against microfilariae , the key finding is that not all diarylheptanoids were active in vivo; hirsutanonol's in vivo efficacy distinguishes it from the other three compounds which only showed in vitro activity or were less promising.

Antifilarial Neglected Tropical Diseases Parasitology

Lipophilicity and Skin Deposition: Hirsutanonol (Aglycone) vs. Oregonin (Glycoside)

A comparative formulation study revealed that hirsutanonol, as an aglycone, possesses greater lipophilicity and thus higher skin affinity than its glycosylated analog oregonin [1]. When formulated in monoolein-based liquid crystalline systems, this property contributed to a greater amount of hirsutanonol being deposited into the skin compared to oregonin [1].

Skin Permeation Topical Formulation Drug Delivery

Scientifically Validated Application Scenarios for Hirsutanonol (CAS 41137-86-4) Procurement


In Vivo Antifilarial Drug Discovery Programs

Procure Hirsutanonol as a lead scaffold for in vivo studies targeting lymphatic filariasis. This scenario is directly supported by evidence showing its promising in vivo antifilarial activity, which distinguishes it from other diarylheptanoids like platyphyllenone and alusenone that may lack this crucial translational efficacy [1]. This justifies the higher cost and specific sourcing of hirsutanonol over generic diarylheptanoid extracts.

Topical Formulation Development for Dermatological Conditions

Source Hirsutanonol specifically for the development of topical creams or gels for atopic dermatitis or related inflammatory skin conditions. The quantitative evidence of its superior lipophilicity and skin deposition compared to the glycoside oregonin [2], coupled with its documented anti-inflammatory effects (COX-2 inhibition) [3], makes it the rational choice for transdermal or dermal delivery research.

Moderate PKCα Inhibition in Cancer Signal Transduction Studies

Select Hirsutanonol when the research goal is to achieve moderate inhibition of PKCα, avoiding the maximal potency of hirsutenone which may induce stronger off-target effects or cytotoxicity [4]. This scenario leverages hirsutanonol's intermediate position in the potency rank order (hirsutenone > hirsutanonol > oregonin) for dose-response or comparative mechanism studies.

Comparative Phytochemical Profiling and Structure-Activity Relationship (SAR) Studies

Procure Hirsutanonol as a key comparator compound in SAR studies of the Alnus diarylheptanoid class. Its quantitative data across multiple assays (DPPH, mitochondrial lipid peroxidation, PKCα) provides a well-defined performance anchor for evaluating synthetic derivatives or newly isolated analogs [5]. This scenario is essential for natural product chemistry and medicinal chemistry programs focused on this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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